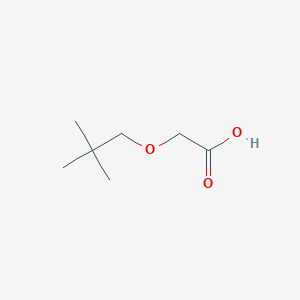

Acetic acid, 2-(2,2-dimethylpropoxy)-

Descripción general

Descripción

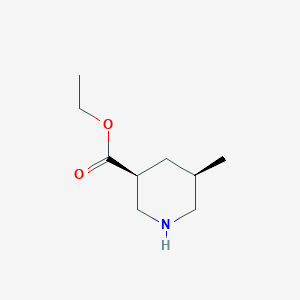

Acetic acid, 2-(2,2-dimethylpropoxy)- is a useful research compound. Its molecular formula is C7H14O3 and its molecular weight is 146.186. The purity is usually 95%.

BenchChem offers high-quality Acetic acid, 2-(2,2-dimethylpropoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetic acid, 2-(2,2-dimethylpropoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Analytical Chemistry Applications

A study by Baasandorj et al. (2014) highlights the use of proton-transfer-reaction mass spectrometry (PTR-MS) for measuring acetic and formic acids. This research underscores the technique's sensitivity and its potential application in quantifying atmospheric concentrations of acetic acid, despite challenges from isobaric interferences like ethyl acetate and peroxyacetic acid (Baasandorj, M., Millet, D., Hu, L., Mitroo, Dhruv, & Williams, B. (2014)).

Synthetic Chemistry Innovations

Research by Qian et al. (2016) introduces a novel route for acetic acid production via methanol hydrocarboxylation with CO2 and H2, utilizing a Ru–Rh bimetallic catalyst. This process represents a significant advancement in synthetic chemistry, offering a sustainable alternative for acetic acid synthesis (Qian, Qingli, Zhang, Jingjing, Cui, Meng, & Han, B. (2016)).

Environmental Impact Studies

Arsenijević et al. (2008) conducted a study on preventing dimethylamine vapors emission in a herbicide production plant. Their work focuses on an air pollution control system that significantly reduces emissions, highlighting the environmental applications of studying acetic acid derivatives (Arsenijević, Z., Grbić, B., Grbavčić, Ž., Miletić, S., Savčić, G., Radić, N., & Garic-Grulovic, R. (2008)).

Material Science and Catalysis

A study by Ji Qi and P. Christopher (2019) on atomically dispersed Rh active sites on oxide supports for gas-phase methanol carbonylation to acetic acid showcases the role of controlled acidity in catalysis. Their findings offer insights into optimizing catalytic processes for acetic acid production, demonstrating significant implications for material science (Ji Qi & Christopher, P. (2019)).

Mecanismo De Acción

Target of Action

It is known that acetic acid, a related compound, acts as an antimicrobial agent used to treat susceptible infections of the external auditory canal .

Mode of Action

It is used locally, occasionally internally, as a counterirritant and also as a reagent .

Biochemical Pathways

Acetic acid, a related compound, is a product of the oxidation of ethanol and of the destructive distillation of wood . It is also known that acetic acid has diversified into several chemical sectors such as food, pharma, chemical, textile, polymer, medicinal, cosmetics etc .

Result of Action

Acetic acid, a structurally similar compound, is known to have antimicrobial properties and is used to treat infections in the ear canal .

Propiedades

IUPAC Name |

2-(2,2-dimethylpropoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-7(2,3)5-10-4-6(8)9/h4-5H2,1-3H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEEKRYXTFPIDEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(5-Bromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B2967270.png)

![N-(1,3-benzothiazol-2-yl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2967273.png)

![4-[2-(2-Methylpropyl)oxiran-2-yl]oxane](/img/structure/B2967274.png)

![3-(2-(Tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)propanoic acid](/img/structure/B2967282.png)

![6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepine;dihydrochloride](/img/structure/B2967283.png)

![3-[(2,6-dichlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2967289.png)

![N-[(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]prop-2-enamide](/img/structure/B2967291.png)